(N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride: is a chemical compound with the molecular formula C10H24ClN5 Imidodicarbonimidicdiamide, N-octyl-, hydrochloride (1:1) . This compound is a derivative of imidodicarbonimidic diamide with an octyl group attached to the nitrogen atom, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride typically involves the reaction of octylamine with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is then further reacted to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
(N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of oxo-compounds.
Reduction: : Formation of amines.
Substitution: : Formation of different nitrogen derivatives.
Scientific Research Applications
(N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: : Employed in the study of biological systems and processes, particularly in the modification of biomolecules.
Medicine: : Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: : Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride: can be compared with other similar compounds, such as:
Imidodicarbonimidic diamide derivatives: : These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Other azanium salts: : These compounds may have different alkyl or aryl groups attached to the nitrogen atom, leading to variations in their properties and applications.
The uniqueness of This compound lies in its specific structure and the presence of the octyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(N'-carbamimidoylcarbamimidoyl)-octylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-2-3-4-5-6-7-8-14-10(13)15-9(11)12;/h2-8H2,1H3,(H6,11,12,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXDDCZUGHZCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.